An In-depth Technical Guide to 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt
An In-depth Technical Guide to 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The pteridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous endogenous molecules and synthetic drugs. This guide provides a comprehensive technical overview of a specific derivative, 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt. While detailed experimental data for this particular compound is not extensively available in public literature, this document, based on established principles of pteridine chemistry, outlines its chemical identity, a proposed synthetic route, expected structural characterization, and potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pteridinone derivatives for therapeutic applications.
Chemical Identity and Physicochemical Properties
4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt is a heterocyclic compound featuring a pteridine ring system, which is a fusion of pyrimidine and pyrazine rings. The structure is characterized by an amino group at the 4-position, methyl groups at the 2- and 6-positions, and a carbonyl group at the 7-position, existing as its sodium salt.
| Property | Value | Source |
| IUPAC Name | Sodium 4-amino-2,6-dimethyl-7-oxo-7,8-dihydropteridin-8-ide | [1] |
| Synonyms | Sodium 4-amino-2,6-dimethylpteridin-7-olate | [2] |
| CAS Number | 1216633-22-5 | [1][2] |
| Molecular Formula | C₈H₈N₅NaO | [1] |
| Molecular Weight | 213.18 g/mol | [1] |
| Appearance | White Solid | [1] |
| Solubility | Soluble in DMSO | [3] |
| Storage | 2-8°C Refrigerator | [1] |
Proposed Synthesis: An Adaptation of the Isay Reaction
The most logical and established method for the synthesis of the pteridine core is the Isay condensation reaction, which involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. For the synthesis of 4-Amino-2,6-dimethyl-7(8H)-pteridone, the likely precursors are 2,4,5-triamino-6-methylpyrimidine and diacetyl (2,3-butanedione).
The reaction proceeds through a condensation mechanism, forming the pyrazine ring fused to the pyrimidine core. The subsequent treatment with a sodium base, such as sodium hydroxide or sodium ethoxide, would yield the desired sodium salt.
Caption: Proposed synthetic workflow for 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt.
Experimental Protocol: A Predictive Methodology
This protocol is a predictive guide based on general pteridine synthesis methodologies.[4] Optimization of reaction conditions, including temperature, solvent, and reaction time, would be necessary.
Materials:
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2,4,5-Triamino-6-methylpyrimidine
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Diacetyl (2,3-butanedione)
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Ethanol
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Sodium Hydroxide
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Hydrochloric Acid (for pH adjustment)
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,5-triamino-6-methylpyrimidine in ethanol.
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Addition of Dicarbonyl: To the stirred solution, add an equimolar amount of diacetyl.
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Condensation: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Isolation of the Pteridone: Upon completion, cool the reaction mixture to room temperature. The product, 4-Amino-2,6-dimethyl-7(8H)-pteridone, may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product should be purified by recrystallization or column chromatography.
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Formation of the Sodium Salt: Dissolve the purified pteridone in a minimal amount of ethanol. Add a stoichiometric amount of a solution of sodium hydroxide in ethanol.
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Isolation of the Sodium Salt: The sodium salt is expected to precipitate from the solution. The precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Structural Elucidation: A Spectroscopic Roadmap
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the protons on the pteridine ring and the amino group. The chemical shifts would be influenced by the aromaticity of the ring system and the presence of heteroatoms.
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¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the two methyl carbons, the carbons of the pteridine core (including the carbonyl carbon), and the carbons bearing the amino and methyl substituents.
Mass Spectrometry (MS)
Mass spectrometry would be a critical tool for confirming the molecular weight of the compound. For the sodium salt, electrospray ionization (ESI) in positive ion mode would likely show a peak corresponding to [M+H]⁺ for the free pteridone and potentially a peak for the sodium adduct. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretching vibrations from the amino group.
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C=O stretching vibration of the carbonyl group in the pteridinone ring.
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C=N and C=C stretching vibrations characteristic of the aromatic pteridine core.
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C-H stretching and bending vibrations of the methyl groups.
Potential Biological Activity and Therapeutic Relevance
Pteridine derivatives are known to possess a wide range of biological activities, and the 4-aminopteridinone scaffold is of particular interest in drug discovery.[5]
Kinase Inhibition
Many pteridinone derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The pteridine ring can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The substituents on the pteridine core play a crucial role in determining the selectivity and potency of kinase inhibition. It is plausible that 4-Amino-2,6-dimethyl-7(8H)-pteridone could be explored as a potential inhibitor of kinases involved in cell cycle progression or signal transduction pathways.
Caption: Potential mechanism of action as a kinase inhibitor.
Anti-inflammatory Activity
Certain pteridine derivatives have demonstrated anti-inflammatory properties. The mechanism of action can vary but may involve the modulation of inflammatory signaling pathways or the inhibition of enzymes involved in the inflammatory response. Given the structural similarities to other bioactive pteridines, 4-Amino-2,6-dimethyl-7(8H)-pteridone could warrant investigation for its potential anti-inflammatory effects.
Conclusion and Future Directions
4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt represents an under-explored member of the medicinally relevant pteridine family. This guide provides a theoretical framework for its synthesis, characterization, and potential biological applications based on established chemical principles. Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro screening against a panel of protein kinases and assays to evaluate its anti-inflammatory properties would be valuable next steps in elucidating its therapeutic potential. The insights gained from such studies could pave the way for the development of novel pteridinone-based therapeutics.
References
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PubChem. (n.d.). 4-Aminoantipyrine. Retrieved January 25, 2026, from [Link]
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Pharmaffiliates. (n.d.). 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt. Retrieved January 25, 2026, from [Link]
- Sayed A. Ahmed, A. M. El-Sayed, and A. A. El-Toukhy. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
- Kratochvil, M., et al. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 26(6), 1599.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy Online CAS Number 1216633-22-5 - TRC - 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt | LGC Standards [lgcstandards.com]
- 3. labsolu.ca [labsolu.ca]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]
